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Compound of Interest

Compound Name:
2-chloro-5-methyl-N-(3-

nitrophenyl)pyrimidin-4-amine

Cat. No.: B1425615 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-chloro-5-methyl-N-(3-
nitrophenyl)pyrimidin-4-amine

Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-
chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a substituted pyrimidine derivative of

significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Pyrimidine scaffolds

are foundational in numerous therapeutic agents, and a thorough understanding of their

physicochemical characteristics is paramount for the successful design, synthesis, and

formulation of new drug candidates.[3][5] This document details the structural identity of the title

compound and outlines authoritative, field-proven experimental methodologies for determining

its key physical properties, including molecular structure, melting point, and solubility. The

causality behind experimental choices and the interpretation of results are emphasized to

provide researchers, scientists, and drug development professionals with a practical and self-

validating framework for characterization.

Molecular Structure and Identity
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine belongs to the pyrimidine class of

heterocyclic aromatic compounds.[2][3] The core pyrimidine ring is substituted at positions 2, 4,

and 5. The presence of a chloro group, a methyl group, and a substituted aminophenyl moiety
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contributes to its unique physicochemical profile, influencing its reactivity, solubility, and

potential for intermolecular interactions.[1]

Caption: 2D Structure of the title compound.

Table 1: Compound Identification

Identifier Value Source

IUPAC Name

2-chloro-5-methyl-N-(3-
nitrophenyl)pyrimidin-4-
amine

N/A

CAS Number 1202759-74-7 [6][7]

Molecular Formula C₁₁H₉ClN₄O₂ [7]

| Molecular Weight | 264.67 g/mol | Calculated |

Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in

biological and chemical systems. For drug candidates, properties like melting point serve as an

indicator of purity, while solubility is a key factor influencing bioavailability.[8][9][10]

Table 2: Summary of Physical Properties
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Property Value Method Notes

Appearance Yellow Solid Visual Inspection

Based on typical
appearance of
similar nitro-
aromatic
compounds.

Melting Point Data not available
Capillary Method /

DSC

A sharp melting point

range (e.g., 0.5-1.0°C)

is indicative of high

purity.

Solubility

Aqueous (pH 7.4) Expected to be low Shake-Flask Method

Poor aqueous

solubility is common

for planar, aromatic

molecules and can

hinder drug

development.[3]

DMSO
Expected to be

soluble
Nephelometry/Visual

DMSO is a common

solvent for initial stock

solutions in high-

throughput screening.

[9][11]

|     Ethanol, Methanol | Expected to be sparingly soluble | Gravimetric Analysis | Solubility in

organic solvents is crucial for synthesis, purification, and formulation.[1] |

Experimental Methodologies for Characterization
The following protocols describe standard, reliable methods for determining the physical

properties of a novel small molecule like 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-
amine.

Melting Point Determination
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Principle: The melting point is the temperature at which a substance transitions from a solid to

a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[12]

[13] Impurities typically depress the melting point and broaden the range.[14]

Methodology: Capillary Melting Point

Sample Preparation:

Ensure the compound is completely dry and finely powdered. If necessary, gently grind a

small amount in a mortar and pestle.[14][15]

Firmly tap the open end of a capillary tube into the powder to collect a small amount of

sample.

Invert the tube and tap the sealed end on a hard surface to pack the sample into a column

of 2-3 mm at the bottom.[14]

Measurement:

Place the packed capillary tube into the heating block of a melting point apparatus (e.g.,

Mel-Temp).[12]

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an

approximate melting point. This saves time in subsequent, more precise measurements.

Accurate Determination: Allow the apparatus to cool to at least 20°C below the

approximate melting point.

Begin heating again at a slow, controlled rate (1-2°C per minute) when the temperature is

about 10-15°C below the expected melting point.[14] Slow heating is critical for accuracy.

[14]

Record the temperature at which the first drop of liquid appears (T1) and the temperature

at which the last solid crystal melts (T2).[14][15] The melting point is reported as the range

T1-T2.

Perform the measurement in duplicate or triplicate to ensure reproducibility.
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Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Assessment
Principle: Thermodynamic solubility is the maximum concentration of a solute that can dissolve

in a solvent at equilibrium.[8][11] It is a critical parameter for predicting a drug's absorption and

bioavailability. The Shake-Flask method is the gold standard for this determination.[8]

Methodology: Shake-Flask Method

System Preparation:

Prepare relevant aqueous buffers (e.g., pH 1.2, 6.8, 7.4) to simulate physiological

conditions.[8]

Add an excess amount of the solid compound to a known volume of each buffer in

separate, sealed vials. The presence of undissolved solid at the end of the experiment is

essential to confirm saturation.[10]

Equilibration:

Agitate the vials at a constant temperature (typically 37°C for biopharmaceutical studies)

for a sufficient period to reach equilibrium.[8] This may take 24-72 hours.

The system is considered at equilibrium when consecutive measurements of the solute

concentration are constant.

Phase Separation:
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Separate the undissolved solid from the saturated solution. This is a critical step and can

be achieved by:

Centrifugation: Spin the vials at high speed to pellet the solid.

Filtration: Use a low-binding filter (e.g., PVDF) to remove solid particles. Note that

adsorption to the filter can potentially underestimate solubility.[16]

Quantification:

Carefully take an aliquot of the clear supernatant.

Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC).

Determine the concentration of the dissolved compound using a validated analytical

technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Calculate the solubility based on the measured concentration and the dilution factor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.americanpharmaceuticalreview.com/Featured-Articles/36993-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Excess Solid
to Buffer

Agitate at Constant Temp
(e.g., 24-72h)

Equilibration

Phase Separation
(Centrifuge or Filter)

Achieve Saturation

Extract Supernatant

Quantify Concentration
(e.g., HPLC-UV)

Analysis

Calculate Solubility
(mg/mL or µM)

Click to download full resolution via product page

Caption: Workflow for Shake-Flask Solubility Assessment.

Definitive Structural Elucidation
Principle: Single-crystal X-ray crystallography is the most powerful technique for

unambiguously determining the three-dimensional atomic structure of a molecule.[17][18][19] It

provides precise information on bond lengths, bond angles, and stereochemistry.
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Methodology: Single-Crystal X-ray Diffraction

Crystallization:

The most challenging step is growing a high-quality single crystal (ideally >0.1 mm in all

dimensions) free of significant defects.[17]

Common methods for small molecules include slow evaporation of a saturated solution,

vapor diffusion, or slow cooling. A screen of various solvents and solvent mixtures is

typically required.

Data Collection:

Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[17]

The crystal is cooled (typically to ~100 K) to minimize thermal vibration and irradiated with

a monochromatic X-ray beam.

The diffractometer rotates the crystal, and a detector records the intensities and positions

of the diffracted X-ray reflections.[17][18]

Structure Solution and Refinement:

The diffraction pattern is analyzed to determine the unit cell dimensions and crystal

symmetry.

Computational methods are used to solve the "phase problem" and generate an initial

electron density map.

An atomic model is built into the electron density map and refined against the

experimental data to yield the final, high-resolution molecular structure.[17]
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Caption: Workflow for Single-Crystal X-ray Crystallography.

Significance in Research and Drug Development
Purity and Identity: A sharp, reproducible melting point provides strong evidence of the

compound's purity, a fundamental requirement for any biological testing.

Solubility and Bioavailability: Aqueous solubility is a primary driver of oral absorption.[9]

Compounds with low solubility often exhibit poor bioavailability, requiring significant
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formulation efforts or chemical modification.[3][10] Early assessment of solubility helps

prioritize compounds with more favorable drug-like properties.[11]

Formulation Development: Understanding solubility in various solvents is essential for

developing appropriate formulations for in vitro and in vivo studies, from simple DMSO

stocks to more complex delivery systems.

Structure-Activity Relationship (SAR): The definitive 3D structure from X-ray crystallography

is invaluable for computational modeling and understanding how the molecule interacts with

its biological target, guiding the design of more potent and selective analogs.

Conclusion
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is a molecule with significant

potential in chemical and pharmaceutical research. While specific physical data for this

compound is not widely published, this guide provides the necessary framework and

experimental protocols for its thorough characterization. By applying these robust

methodologies for determining melting point, solubility, and molecular structure, researchers

can ensure the quality of their material, interpret biological data with confidence, and make

informed decisions in the drug discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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